An In-Depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5), a key bifunctional chemical intermediate. The aminocyclitol framework is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] This document consolidates available data on its chemical and physical properties, outlines plausible synthetic routes based on established chemical transformations, and explores its potential applications in drug discovery and development. Methodologies for its characterization and handling are also discussed, providing a critical resource for researchers utilizing this versatile building block.
Introduction and Molecular Overview
Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a substituted aminocyclitol derivative. Its structure features a cis-1,4-disubstituted cyclohexane ring, which constrains the spatial relationship between the primary amine and the tertiary alcohol. This stereochemical arrangement is critical, as the geometry of such scaffolds often dictates binding affinity and selectivity for biological targets.[2] The hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of experimental conditions.
The aminocyclitol moiety is of significant interest in medicinal chemistry. It serves as the core of aminoglycoside antibiotics and has been employed as a versatile scaffold in the design of antiviral carbocyclic nucleosides and glycosidase inhibitors.[1][2] The presence of both a nucleophilic amine and a hydrogen-bond-donating tertiary alcohol makes this molecule a valuable intermediate for constructing more complex molecular architectures.
Molecular Identifiers:
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IUPAC Name: 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride[3]
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CAS Number: 2387569-41-5[3]
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Molecular Formula: C₉H₂₀ClNO[3]
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Formula Weight: 193.72 g/mol [3]
Physicochemical and Chemical Properties
While specific experimental data for the cis-hydrochloride salt is not extensively published, properties can be inferred from its structure and data on the related trans-isomer.
Physical Properties
The compound is expected to be a solid at room temperature, a common characteristic of amine hydrochloride salts.[4]
| Property | Value (Predicted or Inferred) | Source / Remarks |
| Appearance | White to light yellow solid | Based on data for related compounds. |
| Molecular Weight | 193.72 g/mol | [3] |
| Boiling Point | ~240 °C (free base, predicted) | Predicted for the trans-isomer free base.[5] The salt form will decompose at high temperatures. |
| Density | ~0.975 g/cm³ (free base, predicted) | Predicted for the trans-isomer free base.[5] |
| pKa | ~15.18 (hydroxyl proton, predicted) | Predicted for the trans-isomer free base.[5] The ammonium group pKa is expected to be ~9-10. |
| Solubility | Soluble in water, methanol | Inferred from the hydrochloride salt nature. |
| Storage | Store at room temperature or 2-8°C.[3][6] | Keep container tightly closed. |
Chemical Properties and Reactivity
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Stability: The compound is stable under normal laboratory conditions.
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Incompatibilities: It is incompatible with strong oxidizing agents.
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Reactivity: The primary amine is nucleophilic and can participate in standard amine reactions such as acylation, alkylation, and reductive amination. The tertiary alcohol is less reactive but can be targeted under specific conditions.
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Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.
Synthesis Methodologies
A definitive, published synthesis for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride was not found. However, two highly plausible synthetic strategies can be proposed based on established methodologies for analogous compounds: (A) Grignard addition to a protected aminoester and (B) Catalytic hydrogenation of a nitroaromatic precursor.
Strategy A: Grignard Addition to a Cyclohexyl Aminoester
This approach, adapted from the synthesis of the corresponding trans-isomer, offers excellent stereochemical control starting from a cis-configured precursor.[5]
Workflow Diagram:
Caption: Grignard addition and deprotection workflow.
Experimental Protocol (Hypothetical):
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Step 1: Grignard Reaction. To a solution of ethyl cis-4-(dibenzylamino)cyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in ether, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.[5] Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
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Step 2: Work-up and Isolation. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude protected intermediate, 2-(cis-4-(dibenzylamino)cyclohexyl)propan-2-ol.
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Step 3: Catalytic Hydrogenolysis (Deprotection). Dissolve the crude intermediate in methanol. Add Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C, ~10 mol%).[5] Subject the mixture to hydrogenation (50 psi H₂) at 50°C for 48-72 hours.
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Step 4: Purification. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the resulting free base by silica gel chromatography.
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Step 5: Hydrochloride Salt Formation. Dissolve the purified free base in a minimal amount of diethyl ether or methanol. Add a solution of hydrogen chloride in ether (or dioxane) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold ether, and dry in vacuo to yield the final product.
Strategy B: Catalytic Hydrogenation of a Nitroaromatic Precursor
This route involves the simultaneous reduction of a nitro group and saturation of the aromatic ring. While potentially more atom-economical, controlling the stereochemistry to favor the cis product can be challenging and often depends heavily on the choice of catalyst and reaction conditions.
Workflow Diagram:
Caption: Catalytic hydrogenation of a nitroaromatic precursor.
Causality Behind Experimental Choices:
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Catalyst: Rhodium- or Ruthenium-based catalysts are often employed for the hydrogenation of substituted anilines and phenols to their corresponding cyclohexyl derivatives. The choice of catalyst support and solvent can influence the cis/trans ratio of the product.
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Solvent: Protic solvents like methanol or ethanol are commonly used.[7] The addition of an acid (e.g., acetic acid) can sometimes alter the reaction pathway and selectivity.[8]
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Pressure & Temperature: High pressures (e.g., >100 psi) and elevated temperatures are typically required to achieve full saturation of the aromatic ring.
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Stereoselectivity: Achieving high cis selectivity can be difficult. The hydrogenation mechanism often involves initial adsorption of the aromatic ring to the catalyst surface, and the subsequent hydrogen addition steps determine the final stereochemistry.
Analytical Characterization
A comprehensive analysis is crucial to confirm the identity, purity, and stereochemistry of the final compound.
| Technique | Expected Results & Purpose |
| ¹H NMR | Protons on the cyclohexane ring in the cis isomer will exhibit characteristic chemical shifts and coupling constants. The methyl protons of the propan-2-ol group should appear as a singlet. The position of the amine and hydroxyl protons may be broad and solvent-dependent. |
| ¹³C NMR | Will show the expected number of carbon signals, including the quaternary carbon of the tertiary alcohol and carbons of the cyclohexane ring.[9] |
| FT-IR | Characteristic peaks for O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).[9] |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₉NO, m/z ≈ 157.15).[6] |
| HPLC | Used to assess purity. Derivatization may be required for good peak shape and detection, for example, using NBD-Cl or Boc-anhydride.[10] |
| Elemental Analysis | Confirms the elemental composition (C, H, Cl, N, O) of the hydrochloride salt. |
Applications in Drug Development
As a bifunctional intermediate, cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a valuable building block for creating libraries of compounds for screening and lead optimization.
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Scaffold for Novel Therapeutics: The aminocyclohexyl core is a proven scaffold for engaging with various biological targets. The amine can be functionalized to introduce pharmacophoric elements, while the tertiary alcohol can act as a hydrogen bond donor or a point for further modification.
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Intermediate for API Synthesis: This molecule serves as a key starting material for more complex Active Pharmaceutical Ingredients (APIs). Its derivatives are explored for a range of activities, including as acetylcholinesterase inhibitors and antimicrobial agents.[11]
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Fragment-Based Drug Design (FBDD): The relatively small size and defined 3D geometry make it an attractive fragment for FBDD campaigns, where it can be grown or linked to build potent and selective inhibitors.
Logical Relationship Diagram:
Caption: Molecular features and their application potential.
Safety, Handling, and Storage
As a research chemical, cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.
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First Aid:
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Skin Contact: Wash off with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Inhalation: Move the person into fresh air.
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Ingestion: Rinse mouth with water. Do not induce vomiting.
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Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C).[3][6]
Conclusion
Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a stereochemically defined building block with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature, combined with the proven utility of the aminocyclitol scaffold, makes it a valuable intermediate for the development of novel therapeutic agents. This guide has synthesized the available information to provide a foundational understanding of its properties, plausible synthetic routes, and applications, serving as a key resource for professionals in the field of drug discovery.
References
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One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ChemCatChem. Available at: [Link]
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Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. (2015). ResearchGate. Available at: [Link]
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Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. (2022). ChemRxiv. Available at: [Link]
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Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). University of Greifswald. Available at: [Link]
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Medicinal chemistry of aminocyclitols. (2010). PubMed. Available at: [Link]
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(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. (2017). Semantic Scholar. Available at: [Link]
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